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Compound of Interest

Compound Name:
3-Chloro-5-

(trifluoromethyl)pyridazine

Cat. No.: B3029946 Get Quote

3-Chloro-5-(trifluoromethyl)pyridazine is a substituted diazine featuring a pyridazine ring

functionalized with a reactive chlorine atom and a metabolically robust trifluoromethyl group.

This unique combination of features makes it an exceptionally valuable intermediate for the

synthesis of complex molecular architectures with potent biological activities.

The pyridazine heterocycle itself is a common motif in pharmacologically active compounds,

prized for its ability to act as a bioisostere of phenyl rings and engage in crucial hydrogen

bonding interactions with biological targets.[1][2][3] The chlorine atom at the 3-position serves

as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions,

allowing for the facile introduction of diverse functional groups.[4][5][6][7]

The trifluoromethyl (CF₃) group is a cornerstone of modern drug design, often referred to as a

"super-substituent."[8][9][10][11] Its incorporation into a molecule can profoundly and

beneficially alter key properties:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the

CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[8]

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of a

molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

[8][12]
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Modulation of Electronic Properties: As a potent electron-withdrawing group, it can influence

the pKa of nearby functionalities and modulate the electronic character of the aromatic ring,

impacting target binding affinity.[8][13]

Consequently, 3-Chloro-5-(trifluoromethyl)pyridazine emerges not merely as a chemical

intermediate, but as a strategic tool for embedding desirable pharmacokinetic and

pharmacodynamic properties into novel drug candidates.

Physicochemical and Structural Properties
A clear understanding of the fundamental properties of 3-Chloro-5-
(trifluoromethyl)pyridazine is essential for its effective use in synthesis and process

development.

Property Value Source(s)

Molecular Formula C₅H₂ClF₃N₂ [14][15]

Molecular Weight 182.53 g/mol [15]

CAS Number 845617-99-4 [15]

Appearance
Expected to be a solid at room

temperature
General Knowledge

SMILES C1=C(C=NN=C1Cl)C(F)(F)F [14]

InChI
InChI=1S/C5H2ClF3N2/c6-4-

1-3(2-10-11-4)5(7,8,9)/h1-2H
[14]

InChIKey
GEFXHRCGAYIERB-

UHFFFAOYSA-N
[14]

Predicted XlogP 1.7 [14]

PubChem CID 59277297 [14]

Synthesis and Production
While a specific, peer-reviewed synthesis for 3-Chloro-5-(trifluoromethyl)pyridazine is not

readily available in the initial search, a logical synthetic pathway can be constructed based on
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established pyridazine chemistry. The most common approach involves the cyclization of a

suitable 1,4-dicarbonyl precursor with hydrazine, followed by chlorination.

Proposed Synthetic Workflow
A plausible route starts from a trifluoromethyl-substituted diketone, which is cyclized to form the

pyridazinone core. Subsequent treatment with a chlorinating agent like phosphorus oxychloride

(POCl₃) yields the target compound.

Trifluoromethylated
1,4-Dicarbonyl Precursor

5-(Trifluoromethyl)pyridazin-3(2H)-one

 Cyclocondensation 

Hydrazine Hydrate (N2H4·H2O) 3-Chloro-5-(trifluoromethyl)pyridazine

 Chlorination 

Phosphorus Oxychloride (POCl3)

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine.

Experimental Protocol: Synthesis from a Pyridazinone
Intermediate
This protocol is a representative example based on standard procedures for the chlorination of

pyridazinones.[1][2]

Objective: To synthesize 3-Chloro-5-(trifluoromethyl)pyridazine from 5-

(Trifluoromethyl)pyridazin-3(2H)-one.

Materials:

5-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 eq)

Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
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Toluene or other high-boiling inert solvent

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate or dichloromethane for extraction

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 5-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride

(3.0 eq).

Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room

temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous

stirring. Caution: This is a highly exothermic reaction.

Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium

bicarbonate solution until the pH is approximately 7-8.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x volumes).

Washing: Combine the organic layers and wash sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by column chromatography on silica

gel or by recrystallization to afford pure 3-Chloro-5-(trifluoromethyl)pyridazine.
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Chemical Reactivity: The SNAr Gateway
The synthetic utility of 3-Chloro-5-(trifluoromethyl)pyridazine lies in the reactivity of its C3-

chloro substituent. The pyridazine ring is inherently electron-deficient due to the two nitrogen

atoms. This deficiency is significantly amplified by the potent electron-withdrawing effect of the

C5-trifluoromethyl group. This electronic arrangement makes the C3 position highly

electrophilic and susceptible to attack by nucleophiles, proceeding via a Nucleophilic Aromatic

Substitution (SNAr) mechanism.[6][7]

The SNAr Mechanism
The reaction proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing

the chlorine, breaking the aromaticity of the ring and forming a stabilized anionic

intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride

ion, which is a good leaving group, resulting in the substituted product.

Substrate
(3-Cl-5-CF3-pyridazine)

Meisenheimer Complex
(Anionic Intermediate)

 + Nu- (Addition) 

Nucleophile
(Nu-)

Product
(3-Nu-5-CF3-pyridazine)

 - Cl- (Elimination) 

Leaving Group
(Cl-)

Click to download full resolution via product page

Caption: General mechanism for SNAr on the pyridazine core.
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Experimental Protocol: Representative SNAr with an
Amine
This protocol details a typical procedure for coupling an amine, a common transformation in

drug discovery programs.

Objective: To synthesize a 3-amino-substituted-5-(trifluoromethyl)pyridazine derivative.

Materials:

3-Chloro-5-(trifluoromethyl)pyridazine (1.0 eq)

Primary or secondary amine (1.1-1.5 eq)

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate

(K₂CO₃) (2.0 eq)

A polar aprotic solvent, e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dioxane.

Procedure:

Reaction Setup: Dissolve 3-Chloro-5-(trifluoromethyl)pyridazine (1.0 eq) and the desired

amine (1.2 eq) in DMF in a sealed reaction vessel.

Base Addition: Add DIPEA (2.0 eq) to the mixture.

Heating: Heat the reaction mixture to 80-120 °C. The reaction is often complete within 2-12

hours. Microwave irradiation can also be used to accelerate the reaction.

Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x

volumes).

Washing: Wash the combined organic extracts with water and then brine to remove residual

DMF and base.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove

the solvent in vacuo.

Purification: Purify the crude material via flash column chromatography to yield the final

product.

Applications in Drug Discovery
The 3-chloro-5-(trifluoromethyl)pyridazine moiety is a privileged scaffold found in numerous

biologically active molecules, from pharmaceuticals to agrochemicals.[13] Its utility stems from

its ability to serve as a versatile pharmacophore that can be readily elaborated.

Role as a Core Scaffold
In drug design, this molecule acts as a rigid core to which various pharmacophoric elements

can be attached. The SNAr reaction at the C3 position allows for the systematic exploration of

chemical space by introducing different side chains that can interact with specific pockets of a

biological target, such as an enzyme active site or a receptor binding domain.

Drug Molecule

Biological Target
3-Cl-5-CF3-pyridazine Core Rigid Scaffold R-Group (from Nu-) Interacts with Target S(N)Ar Linkage 

Binding Pocket A Binding Pocket B Hydrophobic Pocket π-stacking, etc. 

 H-Bonding, etc. 

Click to download full resolution via product page

Caption: Role of the pyridazine core in drug-target interactions.

The trifluoromethyl group often orients into a hydrophobic pocket of the target protein, while the

pyridazine nitrogens can act as hydrogen bond acceptors, further anchoring the molecule in the

active site. This multi-point interaction capability is a hallmark of effective therapeutic agents.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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